molecular formula C10H12FN B3085481 N-(cyclopropylmethyl)-3-fluoroaniline CAS No. 1156164-16-7

N-(cyclopropylmethyl)-3-fluoroaniline

Cat. No. B3085481
M. Wt: 165.21
InChI Key: XWCNWKDLEUGRQP-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-3-fluoroaniline” is an organic compound that consists of an aniline (a benzene ring attached to an amino group) substituted with a cyclopropylmethyl group and a fluorine atom . The cyclopropylmethyl group is a common feature in many biologically active compounds, including some opioids .


Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)-3-fluoroaniline” would be characterized by the presence of a benzene ring (from the aniline), a cyclopropyl group, and a fluorine atom. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .


Chemical Reactions Analysis

The reactivity of “N-(cyclopropylmethyl)-3-fluoroaniline” would be influenced by the presence of the amino group, the cyclopropyl group, and the fluorine atom. The amino group can act as a nucleophile or base, the cyclopropyl group can undergo ring-opening reactions, and the C-F bond can be activated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclopropylmethyl)-3-fluoroaniline” would be influenced by its molecular structure. For example, the presence of the polar amino group and the electronegative fluorine atom could impact its solubility, while the cyclopropyl group could influence its steric properties .

Safety And Hazards

The safety and hazards associated with “N-(cyclopropylmethyl)-3-fluoroaniline” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it. This includes using personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on “N-(cyclopropylmethyl)-3-fluoroaniline” could include further exploration of its synthesis, reactivity, and potential biological activity. Given the presence of the cyclopropylmethyl group, it could be of interest in the development of new opioid drugs .

properties

IUPAC Name

N-(cyclopropylmethyl)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNWKDLEUGRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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